molecular formula C2H4Cl6OSi2 B14592526 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane CAS No. 61172-43-8

1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane

Cat. No.: B14592526
CAS No.: 61172-43-8
M. Wt: 312.9 g/mol
InChI Key: BWEPXLLOUTYIMZ-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and a disilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane typically involves the chlorination of disilane derivatives. One common method includes the reaction of disilane with chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of advanced chlorination techniques and continuous flow reactors allows for efficient production while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: The reaction with water or aqueous solutions is often carried out at room temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted disilane derivatives.

    Reduction Reactions: The major products are partially or fully reduced disilane compounds.

    Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and coatings.

    Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the formation of silicon-containing compounds.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane involves its interaction with various molecular targets. The chlorine atoms and the disilane backbone play a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atoms, leading to the formation of new bonds and the release of chloride ions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3-Pentachloropropane
  • 1,1,1,2,2-Pentachloro-2-(dichloroboranyl)disilane
  • 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane

Uniqueness

1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group attached to the disilane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple chlorine atoms enhances its reactivity in substitution and reduction reactions, making it a valuable reagent in various chemical processes.

Properties

CAS No.

61172-43-8

Molecular Formula

C2H4Cl6OSi2

Molecular Weight

312.9 g/mol

IUPAC Name

trichloro-[dichloro(2-chloroethoxy)silyl]silane

InChI

InChI=1S/C2H4Cl6OSi2/c3-1-2-9-11(7,8)10(4,5)6/h1-2H2

InChI Key

BWEPXLLOUTYIMZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)O[Si]([Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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